molecular formula C19H22N2O B11341978 5,6-dimethyl-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

5,6-dimethyl-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11341978
M. Wt: 294.4 g/mol
InChI Key: VMLZGIHCLITFLY-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with dimethyl groups and a phenoxy methyl group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be attached through etherification reactions involving phenols and appropriate alkyl halides.

Industrial Production Methods

In industrial settings, the production of 5,6-dimethyl-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy methyl group, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

5,6-dimethyl-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-diazole: A simpler benzodiazole derivative with similar core structure but lacking the specific substitutions.

    4,5-diphenyl-1H-imidazole: Another benzodiazole derivative with different substituents, leading to distinct biological activities.

    2-phenylbenzimidazole: A compound with a phenyl group instead of the phenoxy methyl group, resulting in different chemical properties.

Uniqueness

5,6-dimethyl-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups and the phenoxy methyl group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

5,6-dimethyl-2-[(4-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2O/c1-12(2)15-5-7-16(8-6-15)22-11-19-20-17-9-13(3)14(4)10-18(17)21-19/h5-10,12H,11H2,1-4H3,(H,20,21)

InChI Key

VMLZGIHCLITFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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